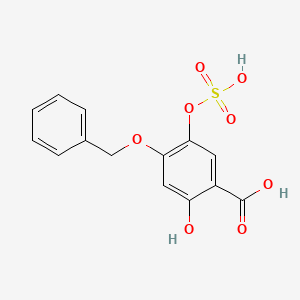
4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a hydroxy group, and a sulfooxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzyloxy group. The sulfooxy group can be introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the sulfooxy group, yielding simpler benzoic acid derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid involves its interaction with specific molecular targets and pathways. The benzyloxy and sulfooxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules . The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyloxybenzoic Acid: Similar structure but lacks the sulfooxy group.
3-Methoxy-4-benzyloxybenzoic Acid: Contains a methoxy group instead of a hydroxy group.
3-Nitro-4-benzyloxybenzoic Acid: Contains a nitro group instead of a sulfooxy group.
Uniqueness
4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid is unique due to the presence of both the benzyloxy and sulfooxy groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H12O8S |
|---|---|
Molekulargewicht |
340.31 g/mol |
IUPAC-Name |
2-hydroxy-4-phenylmethoxy-5-sulfooxybenzoic acid |
InChI |
InChI=1S/C14H12O8S/c15-11-7-12(21-8-9-4-2-1-3-5-9)13(22-23(18,19)20)6-10(11)14(16)17/h1-7,15H,8H2,(H,16,17)(H,18,19,20) |
InChI-Schlüssel |
FGXSIDBNMNOHRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)C(=O)O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















